![molecular formula C16H15N3O3 B3016629 Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate CAS No. 1797868-75-7](/img/structure/B3016629.png)
Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate” is a complex organic compound. It contains a pyrido[4,3-d]pyrimidine ring, which is a bicyclic compound containing a pyridine ring fused with a pyrimidine ring . This compound is part of a class of compounds known as tetrahydropyridopyrimidines .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrido[4,3-d]pyrimidine core, along with a carbonyl group attached to the 6-position of the pyrimidine ring and a benzoate group attached to the 4-position .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would largely depend on the reaction conditions and the reagents used. The carbonyl and ester groups are likely reactive sites in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Molecules
Research has focused on the synthesis of dihydropyrimidines due to their wide range of biological activities. These compounds are synthesized for their potential antihypertensive and anti-ulcer properties. Dihydropyrimidines are investigated for synthesizing molecules with improved activity and lesser toxicity, which are desirable for clinical use. The structure-activity relationship of these synthesized compounds provides new insights, differing from earlier reports, which could lead to the development of new therapeutic agents with antihypertensive and anti-ulcer activities (Rana, Kaur, & Kumar, 2004); (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
Antimicrobial Evaluation
New pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. These studies aim to discover new compounds that could potentially be developed into antimicrobial agents. The research involves synthesizing various pyrimidine derivatives and testing them against Gram-positive and Gram-negative bacteria, contributing to the ongoing search for more effective and less resistant antimicrobial drugs (Abdelghani, Said, Assy, & Hamid, 2017).
Development of Novel Compounds
The synthesis of novel compounds, such as pyrazole- and pyrimidine-based derivatives, for their potential application in AIDS chemotherapy highlights the versatility of pyrimidine as a key component in drug design. This research focuses on cost-effective synthesis methods and the evaluation of these compounds for biological activities, paving the way for new drug discoveries (Ajani, Jolayemi, Owolabi, Aderohunmu, Akinsiku, & Owoeye, 2019).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Related compounds have been shown to interact with various receptor tyrosine kinases , suggesting that this compound may have similar targets.
Mode of Action
It’s likely that it interacts with its targets through hydrophobic contacts . The binding is influenced by the state of the target proteins and typically occurs when they are in their active state .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Propiedades
IUPAC Name |
methyl 4-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-22-16(21)12-4-2-11(3-5-12)15(20)19-7-6-14-13(9-19)8-17-10-18-14/h2-5,8,10H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALUHKKTAOQQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[2-(dimethylcarbamoylamino)ethyl]acetamide](/img/structure/B3016546.png)
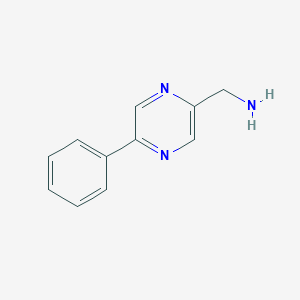
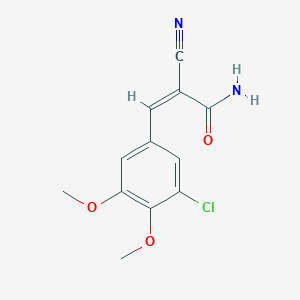
![(3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B3016552.png)
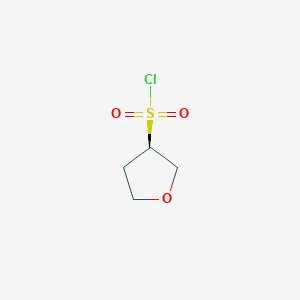


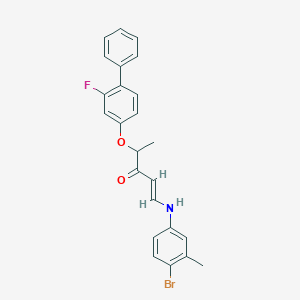
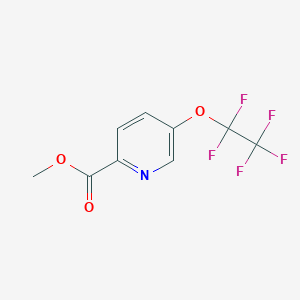
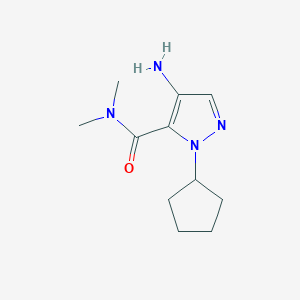

![1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3016566.png)
![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016568.png)
![N-(2,3-dimethylphenyl)-2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016569.png)